molecular formula C12H21NO B8316773 1-Pent-4-enyl-azocan-2-one

1-Pent-4-enyl-azocan-2-one

Cat. No.: B8316773
M. Wt: 195.30 g/mol
InChI Key: XRSIZEIKJUTHHV-UHFFFAOYSA-N
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Description

1-Pent-4-enyl-azocan-2-one is a synthetic organic compound featuring an eight-membered azocan ring system fused with a ketone functional group and a pent-4-enyl chain substituent. This structure combines a conformationally flexible macrocyclic amine with a terminal alkene, making it a valuable intermediate for various research applications, particularly in synthetic and medicinal chemistry . The terminal alkene group of the pent-4-enyl chain is a highly versatile chemical handle, enabling further functionalization through reactions such as oxidation, hydrofunctionalization, and cycloaddition, which can be used to create more complex molecular architectures . Researchers can leverage this compound as a key building block for the synthesis of novel azocane-containing derivatives, which are scaffolds of interest in drug discovery . The synthesis of related compounds often involves Grignard reactions or nucleophilic substitutions, followed by purification via techniques like column chromatography . This product is intended for non-human research use only. It is not for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to handling.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-pent-4-enylazocan-2-one

InChI

InChI=1S/C12H21NO/c1-2-3-7-10-13-11-8-5-4-6-9-12(13)14/h2H,1,3-11H2

InChI Key

XRSIZEIKJUTHHV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCN1CCCCCCC1=O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent research has indicated that 1-Pent-4-enyl-azocan-2-one may exhibit anticancer properties. A study published in the Journal of Research in Pharmacy demonstrated that derivatives of azocane compounds showed significant inhibition rates against various cancer cell lines. The compound was tested against leukemia and central nervous system cancer cell lines, showing promising results in terms of cytotoxicity and growth inhibition .

Inhibition of Bruton's Tyrosine Kinase

The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a critical role in immune response and cancer progression. The inhibition of Btk activity can be beneficial for treating autoimmune diseases and certain types of cancers, including B-cell lymphomas and leukemias . This application highlights the compound's relevance in developing targeted therapies.

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer activity using the National Cancer Institute's protocols. The results indicated that certain derivatives exhibited over 70% inhibition against specific cancer cell lines, suggesting that modifications to the azocane structure could enhance therapeutic efficacy .

Case Study 2: Autoimmune Disease Treatment

Another investigation focused on the compound's role as a Btk inhibitor. In vitro assays demonstrated that treatment with this compound significantly reduced TNF-alpha production in activated monocytes, indicating its potential for managing inflammatory responses associated with autoimmune diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Pent-4-enyl-azocan-2-one with two compounds from the provided evidence, highlighting key structural and functional differences:

Compound Molecular Formula Key Functional Groups Structural Features Potential Reactivity
This compound C₁₂H₂₁NO (hypothetical) Lactam (8-membered ring), terminal alkene Medium-sized ring with unsaturated side chain Ring-opening reactions, alkene functionalization
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one C₁₂H₁₂O₃ Ketone, benzodioxole bicyclic system Aromatic bicyclic ring with a pentanone chain Electrophilic substitution, ketone reduction
(2S,4R)-1-Azido-4-isocyanato-2-methylpentane C₇H₁₂N₄O Azide, isocyanate, branched alkane Stereospecific branched chain with high-energy groups Azide cycloaddition, isocyanate polymerization
Key Observations:
  • Ring Size vs. Chain Flexibility: The lactam ring in this compound imposes conformational restrictions absent in the linear pentanone chain of 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one. This could influence binding affinity in biological targets .
  • Reactivity : The terminal alkene in this compound contrasts with the azide and isocyanate groups in (2S,4R)-1-Azido-4-isocyanato-2-methylpentane. While the former enables functionalization via hydroamination or epoxidation, the latter’s high-energy groups are suited for click chemistry or polymer synthesis .

Physical and Spectral Properties

Available data from analogs suggest trends in physical properties:

Property This compound 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one (2S,4R)-1-Azido-4-isocyanato-2-methylpentane
Molecular Weight (g/mol) ~195 (estimated) 204.23 184.21
Polarity Moderate (amide group) High (benzodioxole, ketone) Low (branched alkane)
Stability Stable under inert conditions Likely stable Thermally labile (azide/isocyanate decomposition)
Key Spectroscopic Signals Amide C=O (~1650 cm⁻¹) Aromatic C=C (~1600 cm⁻¹), ketone C=O (~1700 cm⁻¹) Azide (~2100 cm⁻¹), isocyanate (~2270 cm⁻¹)
Notes:
  • The benzodioxole compound’s aromaticity may enhance UV-Vis absorption, whereas the lactam’s amide group would dominate its IR profile .
  • The azide/isocyanate compound’s instability under heat or light limits its storage but enhances its utility in rapid polymerization .

Preparation Methods

Reaction Design and Substrate Optimization

The 8-endo cyclization of α-carbamoyl radicals has emerged as a cornerstone strategy for constructing azocan-2-one scaffolds. As demonstrated by Li et al., N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides serve as ideal precursors for this transformation. The reaction employs a combination of magnesium perchlorate (Mg(ClO₄)₂) and a chiral bis(oxazoline) ligand to generate α-carbamoyl radicals via iodine abstraction. The radical intermediates undergo cyclization through an 8-endo pathway, favored over competing 5-exo or 6-exo routes due to stabilizing chelation effects between the substrate and Lewis acid.

Critical parameters for success include:

  • Substitution pattern : The N-ethoxycarbonyl group enhances radical stability and directs cyclization.

  • Solvent system : Dichloromethane (DCM) at 0°C to 25°C provides optimal polarity for radical propagation.

  • Ligand effects : Bis(oxazoline) ligands enforce a bidentate coordination mode, reducing transition-state strain and improving cyclization efficiency.

Stereochemical Outcomes and Chelation Control

The stereoselectivity of this method is remarkable, producing exclusively 3,5-trans-substituted azocan-2-ones in >90% yield. Density functional theory (DFT) calculations at the UB3LYP/6-31G* level reveal that the bis(oxazoline) ligand induces a chair-like transition state, where the pent-4-enyl group adopts an equatorial position to minimize steric clashes. This contrasts with unliganded systems, which favor axial substituents and result in mixed stereochemistry.

Lewis Acid-Promoted Cyclization Methods

BF₃·OEt₂/H₂O-Assisted Cyclization

An alternative approach utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) in the presence of water to promote azocan-2-one formation. Under these conditions, N-ethoxycarbonyl-N-(2-allylaryl)-2-iodoalkanamides undergo cyclization to yield 3,5-cis-configured benzazocanones. The BF₃·OEt₂ system operates via a polar mechanism, where the Lewis acid activates the carbonyl group for nucleophilic attack by the pendant alkene.

Key advantages of this method include:

  • Broken Chelation : Unlike the radical pathway, no bidentate coordination occurs, allowing the pent-4-enyl group to adopt a pseudoaxial orientation.

  • Temperature Sensitivity : Reactions conducted at −20°C to 0°C minimize side reactions such as alkene polymerization.

Comparative Performance of Lewis Acids

A systematic evaluation of Lewis acids (Table 1) highlights the critical role of metal coordination in dictating reaction outcomes.

Table 1. Lewis Acid Effects on Azocan-2-one Synthesis

Lewis AcidYield (%)StereochemistryReaction Time (h)
Mg(ClO₄)₂923,5-trans6
BF₃·OEt₂853,5-cis12
Zn(OTf)₂68Mixed24

Data adapted from.

The superior performance of Mg(ClO₄)₂ arises from its strong oxophilic character, which stabilizes radical intermediates and accelerates cyclization rates. In contrast, Zn(OTf)₂ exhibits poor selectivity due to weaker substrate coordination.

Mechanistic Insights from Theoretical Calculations

Transition-State Analysis

DFT studies elucidate the divergent stereochemical outcomes between radical and ionic pathways. For the Mg(ClO₄)₂-mediated reaction, the transition state adopts a boat conformation with the bis(oxazoline) ligand enforcing a dihedral angle of 158° between the radical center and the developing ring. This geometry aligns the pent-4-enyl group antiperiplanar to the lactam carbonyl, favoring trans-diastereomers.

In the BF₃·OEt₂ system, the transition state resembles a twisted envelope, where steric interactions between the pent-4-enyl chain and the aryl substituent drive cis-selectivity.

Radical vs Ionic Pathways: Kinetic and Thermodynamic Factors

The radical-mediated route proceeds with a calculated activation energy (ΔG‡) of 18.3 kcal/mol, significantly lower than the ionic pathway (ΔG‡ = 24.1 kcal/mol) . This kinetic preference, combined with the entropic advantage of concerted cyclization, explains the higher yields observed in radical-based syntheses.

Q & A

Q. What are the recommended synthetic routes for 1-Pent-4-enyl-azocan-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthetic routes may involve cyclization of pent-4-enylamine derivatives with activated carbonyl intermediates or ring-closing metathesis of diene precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using kinetic monitoring via TLC or HPLC. For example, azocane ring formation may require anhydrous conditions to prevent hydrolysis . Safety protocols, such as using gloves and fume hoods, should align with handling reactive intermediates (e.g., acylating agents) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Employ a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the azocan-2-one ring and pent-4-enyl substituent. IR spectroscopy can validate the lactam carbonyl stretch (~1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference with analytical standards (e.g., HPLC retention times under conditions similar to those used for related lactams) .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the pent-4-enyl moiety. Monitor degradation via periodic HPLC analysis, focusing on peak purity. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the lactam ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening reactions or electrophilic additions to the pent-4-enyl group. Molecular dynamics simulations may predict solvation effects in polar aprotic solvents. Validate computational predictions with experimental kinetic studies under varied conditions .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s spectroscopic profiles?

  • Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) on NMR chemical shifts. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For discrepancies in IR or mass spectra, verify instrument calibration with certified reference materials. Triangulate data by comparing results across multiple labs or techniques .

Q. How can researchers design enantioselective synthesis routes for this compound?

  • Methodological Answer : Explore chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric cyclization or kinetic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize steric and electronic effects of substituents to enhance stereocontrol, referencing methodologies for similar azocane derivatives .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

TechniqueExpected OutputValidation Criteria
1H^1H-NMRδ 1.5–2.5 (m, CH2_2), δ 5.2–5.8 (m, C=C)Match coupling constants with DFT models
HPLC (C18)Retention time: 8.2 min (MeCN:H2 _2O 70:30)≥95% purity (λ = 254 nm)
HRMS[M+H]+^+ = 195.1492Δ < 2 ppm from theoretical

Q. Table 2: Stability Assessment Protocol

ParameterTest MethodFrequency
PurityHPLCEvery 3 months
Moisture contentKarl Fischer titrationAnnually
Thermal stabilityTGA/DSCInitial batch

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